
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Overview
Description
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine derivatives demonstrate significant antitumor properties. Studies indicate the efficacy of these compounds in inhibiting tumor growth in breast and ovarian cancers. Specifically, amino acid conjugation to the primary amine function of 2-(4-aminophenyl)benzothiazoles has been used to overcome limitations posed by drug lipophilicity, resulting in water-soluble prodrugs with potential for clinical evaluation (Bradshaw et al., 2002).
GABA Uptake Inhibition The compound and its analogues have shown selectivity in inhibiting glial GABA uptake. This is significant for neurological research, as it suggests potential applications in the treatment of conditions like epilepsy. For instance, 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole, a related compound, has shown potent inhibition of glial GABA uptake, indicating a possible pathway for therapeutic development (Falch et al., 1999).
Synthesis and Biological Activity The synthesis of 2-amino-6-arylbenzothiazoles, which includes derivatives of the mentioned compound, has been explored for their potential biological activities, including urease enzyme inhibition and nitric oxide scavenging. This highlights the broad spectrum of potential applications in biomedical research and pharmaceutical development (Gull et al., 2013).
5-HT3 Receptor Antagonism Compounds containing the this compound moiety have been investigated as 5-HT3 receptor antagonists. This is relevant in the treatment of irritable bowel syndrome and for managing nausea and vomiting associated with cancer chemotherapy (Ohta et al., 1996).
Fluorinated Heterocyclic Scaffold Synthesis Research has been conducted on the synthesis of fluorinated heterocyclic scaffolds, including derivatives of the compound . These scaffolds have potential applications in various fields, including materials science and drug design (Revanna et al., 2013).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-17-10-7-5-9(6-8-10)14-16-12-4-2-3-11(15)13(12)18-14/h5-8,11H,2-4,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWOIPRIEFHMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(S2)C(CCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


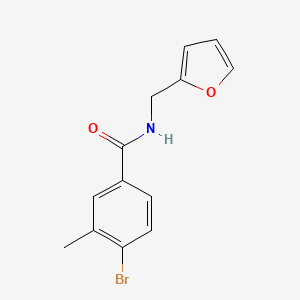

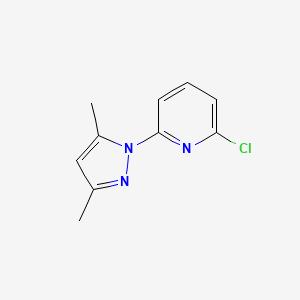
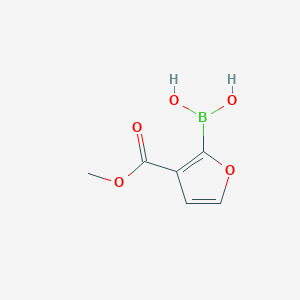




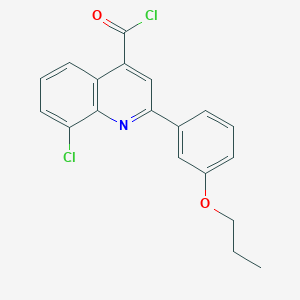


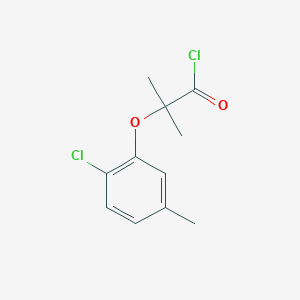
![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)

